
(3-(1h-1,2,4-Triazol-3-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol is an organic compound featuring a triazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Methanol Group: The final step involves the reduction of a formyl or carboxyl group on the phenyl ring to a methanol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the triazole ring, which can be hydrogenated under high pressure with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium catalyst.
Substitution: Halogenated benzene derivatives, Lewis acids.
**Major Products
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanol |
InChI |
InChI=1S/C9H9N3O/c13-5-7-2-1-3-8(4-7)9-10-6-11-12-9/h1-4,6,13H,5H2,(H,10,11,12) |
Clave InChI |
AVIFBAOCHAKWAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC=NN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


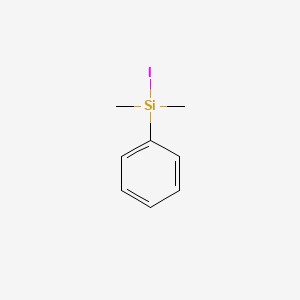
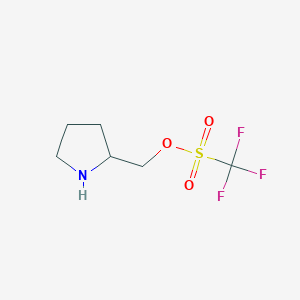
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
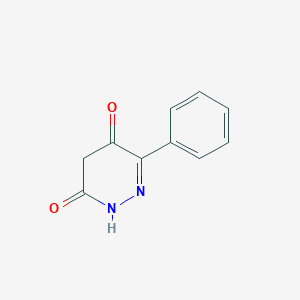
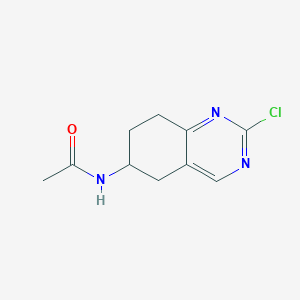
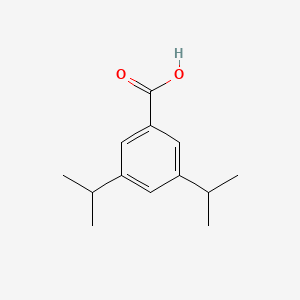
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)

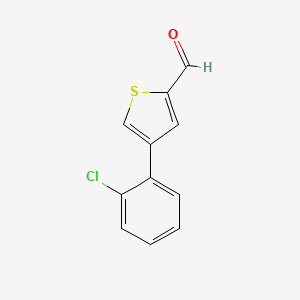

![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
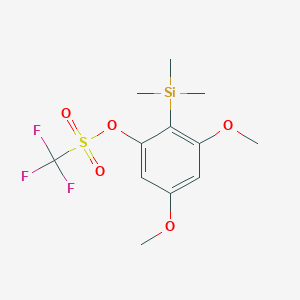
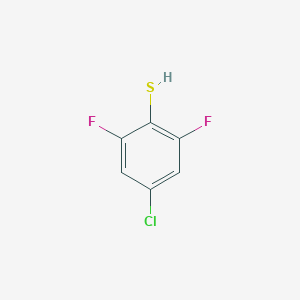
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
